molecular formula C14H11IO2 B5548700 2-[(3-iodobenzyl)oxy]benzaldehyde

2-[(3-iodobenzyl)oxy]benzaldehyde

Cat. No.: B5548700
M. Wt: 338.14 g/mol
InChI Key: HEXLFBFHKHEYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-iodobenzyl)oxy]benzaldehyde: is an organic compound that features both an aldehyde and an ether functional group. The compound is characterized by the presence of an iodine atom on the benzyl group, which is attached to a benzaldehyde moiety through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-iodobenzyl)oxy]benzaldehyde typically involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 3-iodobenzyl alcohol with a suitable benzaldehyde derivative under basic conditions to form the benzyl ether. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The benzyl ether is then subjected to oxidation to introduce the aldehyde functional group. Common oxidizing agents used for this purpose include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-iodobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the benzyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-[(3-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-iodobenzyl)oxy]benzaldehyde depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-iodobenzyl)oxy]benzaldehyde
  • 3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde
  • 3-ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde

Uniqueness

2-[(3-iodobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the iodine atom and the benzyl ether linkage. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthetic chemistry and research.

Properties

IUPAC Name

2-[(3-iodophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXLFBFHKHEYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.